![molecular formula C23H29NO4 B580088 (2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid CAS No. 1012341-52-4](/img/structure/B580088.png)

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

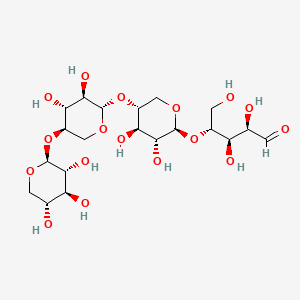

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, also known as TB-Bip-MPA, is a chiral carboxylic acid synthesized in the laboratory. It is a compound that has been studied extensively in recent years due to its potential applications in fields such as pharmaceuticals, materials science, and biochemistry. TB-Bip-MPA has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail.

Wissenschaftliche Forschungsanwendungen

As a Precursor in Organic Synthesis

The compound serves as a crucial intermediate in the hydrogenation processes to obtain specific amino acid derivatives, such as trans-4-methylproline. Nevalainen and Koskinen (2001) detailed the synthesis and hydrogenation of a closely related compound, emphasizing its importance in producing high-purity precursors for further chemical transformations (Nevalainen & Koskinen, 2001).

Enantioselective Synthesis

It also plays a role in the enantioselective synthesis of β-amino acids, showcasing the versatility of this compound in generating chiral building blocks essential for pharmaceutical synthesis. Reyes-Rangel et al. (2008) provided a method for asymmetric synthesis of β2-amino acids, utilizing derivatives similar to the compound to afford enantiomerically enriched β2-amino acids, highlighting the compound's utility in asymmetric synthesis (Reyes-Rangel et al., 2008).

Inhibitory Activity Studies

Furthermore, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly in the context of renin inhibition. Thaisrivongs et al. (1987) described the synthesis of a related compound as part of a study on angiotensinogen transition-state analogues, demonstrating its relevance in designing potent inhibitors of human plasma renin, indicating its potential application in hypertension treatment research (Thaisrivongs et al., 1987).

Chemical Modifications and Derivative Studies

The chemical versatility of this compound extends to the formation of epoxy amino acids and derivatives, which are valuable in studying protein structure and function. Krishnamurthy et al. (2014) explored the resolution and epoxidation of allylglycines to yield hydroxyproline derivatives, showcasing the compound's utility in generating biochemically relevant derivatives (Krishnamurthy et al., 2014).

Eigenschaften

IUPAC Name |

(2S,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNELJETWNMPEEH-JXFKEZNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)